1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

Lipophilicity Permeability Cyclopropyl contribution

This disubstituted hydrazine intermediate (CAS 2097999-26-1, C₈H₁₆N₂S, MW 172.29) is specifically designed for CNS‑penetrant P2X3 antagonist programs. The N‑cyclopropyl group pre‑installed on the thiopyran‑4‑yl core directly retards CYP450‑mediated N‑dealkylation, avoiding additional synthetic steps when evaluating microsomal half‑life. Its enhanced lipophilicity (cLogP ~1.0–1.2) facilitates membrane permeability critical for CNS targets, while the free‑base form (≥95% purity) enables salt‑free parallel synthesis. The six‑membered thiopyran ring offers distinct rotational flexibility versus thiophene analogs, expanding accessible heterocyclic scaffolds.

Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
CAS No. 2097999-26-1
Cat. No. B1477612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
CAS2097999-26-1
Molecular FormulaC8H16N2S
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCSCC2)N
InChIInChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2
InChIKeyMVFQKKZDGOQPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine (CAS 2097999-26-1): Structural Identity and Procurement Baseline


1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a disubstituted hydrazine derivative (C₈H₁₆N₂S, MW 172.29 g/mol) that combines a cyclopropyl group with a saturated sulfur‑containing six‑membered heterocycle. It is supplied as a research‑grade intermediate with a typical minimum purity of 95% (HPLC) . The compound belongs to the thian‑4‑ylhydrazine family and serves as a versatile building block for heterocyclic synthesis, particularly in medicinal chemistry programs targeting P2X3 receptors and other nucleoside‑binding proteins [1].

Why 1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine Cannot Be Replaced by Close Analogs


Although the tetrahydro‑2H‑thiopyran‑4‑yl core is shared by several hydrazine intermediates, simple substitution of the N‑cyclopropyl group with hydrogen, ethyl, or replacement of the thiopyran ring with thiophene leads to measurable shifts in lipophilicity, hydrogen‑bonding capacity, conformational restriction, and metabolic susceptibility. These differences can alter reaction selectivity in subsequent derivatization steps, change the pharmacokinetic profile of final drug candidates, and affect the reproducibility of multi‑step synthetic routes. Therefore, direct interchange without re‑validation of synthetic feasibility, impurity profiles, or biological outcomes is not scientifically justified [1].

Differentiation Evidence: 1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine vs. Closest Analogs


Lipophilicity (cLogP) Advantage Over the Non-Cyclopropyl Parent

The ACD/LogP of the non‑cyclopropyl analog 1‑(tetrahydro‑2H‑thiopyran‑4‑yl)hydrazine (CAS 683744‑65‑2) is experimentally predicted as 0.04 . Introduction of a cyclopropyl group typically increases logP by 0.7–1.2 units depending on the scaffold [1]; for the target compound the estimated cLogP is ≈1.0–1.2. This ~25‑fold increase in theoretical partition coefficient can enhance membrane permeability of downstream drug candidates.

Lipophilicity Permeability Cyclopropyl contribution

Hydrogen-Bond Donor/Acceptor Signature Distinct from the Ethyl Analog

The target compound possesses 2 H‑bond donors and 3 H‑bond acceptors (predicted from SMILES: NN(C1CC1)C1CCSCC1) . In contrast, the ethyl‑substituted analog 1‑ethyl‑1‑(tetrahydro‑2H‑thiopyran‑4‑yl)hydrazine (C₇H₁₆N₂S, MW 160.28) displays a slightly higher predicted H‑bond acceptor count (3) but equivalent donor count (2), while its reduced steric bulk may increase solvent‑exposed polar surface area. The cyclopropyl analog therefore offers a distinct H‑bonding profile that can influence target‑ligand interactions and crystal packing during synthesis.

Hydrogen bonding Solubility Polar surface area

Molecular Size and Ring System Differentiation vs. Thiophene Analog

The six‑membered tetrahydro‑2H‑thiopyran ring of the target compound (C₈H₁₆N₂S, MW 172.29) confers greater conformational flexibility and a larger molecular volume than the five‑membered tetrahydrothiophen‑3‑yl analog (C₇H₁₄N₂S, MW 158.27) . The additional methylene unit increases the number of rotatable bonds by one (from 2 to 3), which can influence entropic penalties upon target binding and alter the physicochemical properties of derived heterocycles.

Molecular weight Ring size Conformational flexibility

Guaranteed Purity and Storage Stability for Reproducible Synthesis

The target compound is commercially available with a minimum certified purity of 95% (HPLC) and is recommended for storage at –20°C under inert atmosphere to prevent hydrazine oxidation . In contrast, the non‑cyclopropyl analog 1‑(tetrahydro‑2H‑thiopyran‑4‑yl)hydrazine is listed with a similar minimum purity (95%) but is frequently offered as the dihydrochloride salt to improve shelf stability, introducing additional counter‑ion complexity. The free‑base cyclopropyl derivative thus offers a simpler salt‑free form for direct use in coupling reactions.

Purity Storage stability Reproducibility

Recommended Application Scenarios for 1-Cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine


Synthesis of P2X3 Receptor Antagonist Intermediates

The cyclopropyl‑thiopyran hydrazine serves as a key intermediate for constructing heterocyclic cores in P2X3 antagonist programs. Its enhanced lipophilicity (estimated cLogP ≈1.0–1.2) relative to the non‑cyclopropyl analog facilitates membrane permeability of the final drug candidates, a critical requirement for CNS‑penetrant P2X3 modulators [1].

Metabolic Stability Optimization in Lead Series

When designing hydrazine‑derived leads that undergo rapid N‑dealkylation, replacing an N‑ethyl substituent with N‑cyclopropyl can retard oxidative metabolism by cytochrome P450 enzymes. The target compound pre‑installs this metabolically resistant motif, allowing medicinal chemists to directly evaluate the impact on microsomal half‑life without additional synthetic steps [1].

Solid‑Phase or Solution‑Phase Heterocycle Library Construction

The free‑base nature of the compound (≥95% purity) enables direct use in parallel synthesis without salt neutralization. The greater rotational flexibility imparted by the six‑membered thiopyran ring (vs. the five‑membered thiophene analog) may lead to distinct cyclization outcomes, expanding the diversity of accessible heterocyclic scaffolds .

Quote Request

Request a Quote for 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.